

Application of VHL-Recruiting PROTACs in Oncology Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	E3 Ligase Ligand-linker Conjugate 50	
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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins, including those traditionally considered "undruggable". VHL (von Hippel-Lindau) E3 ubiquitin ligase is one of the most successfully recruited E3 ligases for PROTACs in cancer research. VHL-recruiting PROTACs have demonstrated significant potential in degrading a wide array of oncoproteins, offering a novel strategy to combat cancer.

This document provides detailed application notes and protocols for the use of VHL-recruiting PROTACs in oncology research, focusing on their mechanism of action, experimental validation, and data interpretation.

Mechanism of Action of VHL-Recruiting PROTACs

VHL-recruiting PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that engages the VHL E3 ligase, and a linker that connects these two moieties. The mechanism of action involves the formation of a ternary complex

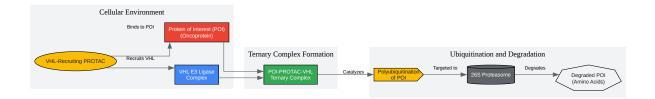


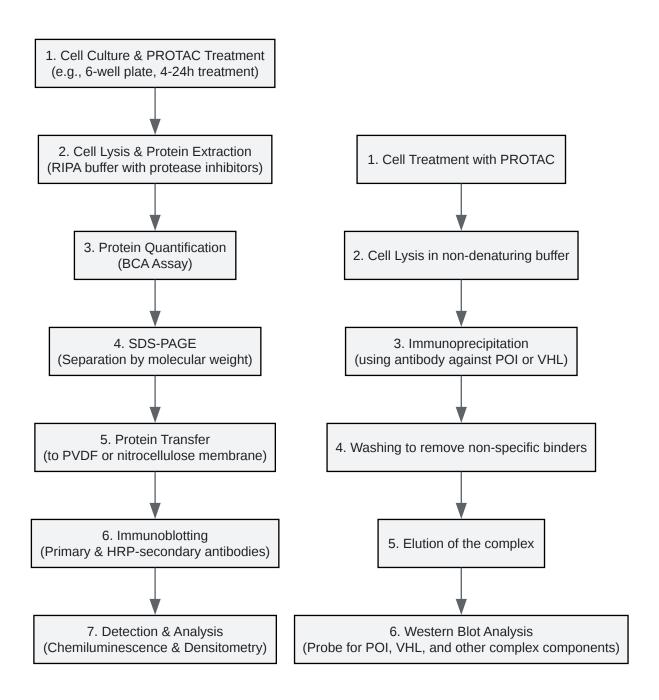




between the POI, the PROTAC, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.









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